molecular formula C16H21N5O3 B2740769 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide CAS No. 2034358-57-9

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide

Cat. No.: B2740769
CAS No.: 2034358-57-9
M. Wt: 331.376
InChI Key: KTZKXLQJCHHEOP-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide is a synthetic small molecule with a molecular formula of C16H21N5O3 and a molecular weight of 331.37 g/mol . This compound features a 1,3,5-triazine core, a heterocyclic system known for its versatility and utility in chemical synthesis and drug discovery. The structure is functionalized with dimethylamino and methoxy groups on the triazine ring, linked via a methylene bridge to a 4-ethoxybenzamide group . While specific biological or mechanistic data for this compound is not widely published in the available literature, its structure suggests significant potential as a valuable chemical intermediate or building block in medicinal chemistry and agrochemical research. Compounds based on the 1,3,5-triazine scaffold are frequently explored for their diverse biological activities and are commonly used in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals . Researchers may investigate this reagent for its potential application in developing new active compounds or as a tool in chemical biology studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-5-24-12-8-6-11(7-9-12)14(22)17-10-13-18-15(21(2)3)20-16(19-13)23-4/h6-9H,5,10H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZKXLQJCHHEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with dimethylamine and methanol to introduce the dimethylamino and methoxy groups, respectively. This intermediate is then reacted with 4-ethoxybenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines and alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazine Core

The triazine ring’s substitution pattern critically influences physicochemical properties and applications:

  • Dimethylamino and Methoxy Groups: These electron-donating groups enhance solubility and modulate reactivity. Comparable compounds, such as ethametsulfuron methyl ester (a sulfonylurea herbicide), feature methoxy and methylamino groups on the triazine ring, demonstrating how substituents dictate herbicidal activity .
  • Morpholino Groups: Bis(morpholino-triazine) derivatives (e.g., compounds 26–28 in ) replace dimethylamino/methoxy with morpholine rings, enhancing hydrogen-bonding capacity for pharmaceutical applications (e.g., PI3K-Akt pathway inhibition) .

Linkage and Functional Group Variations

  • Benzamide vs. Sulfonylurea : The target compound’s 4-ethoxybenzamide group contrasts with sulfonylurea linkages in herbicides like ethametsulfuron. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, whereas benzamides may target different biochemical pathways, suggesting divergent modes of action .
  • Urea and Acetamide Linkages: Bis(morpholino-triazine) derivatives with urea groups () and styryl-substituted triazines with acetamide groups () highlight the versatility of triazine-based linkers in drug design and materials science .

Data Table: Key Triazine Derivatives and Comparators

Compound Name Substituents on Triazine Linkage/Functional Group Key Applications References
Target Compound 4-Dimethylamino, 6-methoxy Methyl-4-ethoxybenzamide Undetermined (Potential herbicide)
Ethametsulfuron Methyl Ester 4-Methoxy, 6-methylamino Sulfonylurea Herbicide (ALS inhibitor)
Bis(morpholino-triazine) Derivatives 4,6-Dimorpholino Urea PI3K-Akt pathway inhibition
(E)-N2,N2-Dimethyl-6-Styryl-1,3,5-Triazine 4-Dimethylamino, 6-styryl Diamine Intermediate for explosives

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a triazine core with a dimethylamino group and an ethoxybenzamide moiety. Its molecular formula is C15H20N6O3C_{15}H_{20}N_6O_3 with a molecular weight of approximately 320.36 g/mol. The unique structural components suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Interaction : It can engage with cellular receptors, influencing various signaling pathways.
  • DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting transcription and translation processes.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects through the inhibition of cancer cell proliferation.
  • Anti-inflammatory Properties : It may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Some derivatives have shown promise against bacterial and fungal strains .

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effect on various cancer cell lines. Results demonstrated significant inhibition of cell growth in breast cancer and leukemia models, indicating its potential as an anticancer agent.
  • Mechanistic Studies : In vitro assays revealed that the compound could disrupt cellular signaling pathways involved in inflammation and cancer progression. The inhibition of specific kinases was noted as a key mechanism .
  • Pharmacokinetics : Research on the pharmacokinetic profiles showed favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic applications .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growthStudy 1
Anti-inflammatoryReduced cytokine levelsStudy 2
AntimicrobialActivity against specific pathogensStudy 3

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